mGluR1 Antagonist Potency: 40-Fold Enhancement Over Primary Amine Analog
Dimethyl[4-(piperazin-1-yl)butyl]amine demonstrates potent antagonist activity at human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 6.30 nM [1]. In contrast, the structurally analogous primary amine 4-(piperazin-1-yl)butan-1-amine exhibits only weak functional antagonism at the same receptor, with reported IC₅₀ values of 257 nM and 263 nM in independent cell-based assays [2][3]. The terminal N,N-dimethyl substitution therefore confers approximately 40-fold enhancement in mGluR1 inhibitory potency relative to the unsubstituted primary amine congener.
| Evidence Dimension | mGluR1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.30 nM |
| Comparator Or Baseline | 4-(Piperazin-1-yl)butan-1-amine: 257 nM (Chem-3 cells) and 263 nM (HEK293A cells) |
| Quantified Difference | ~41-fold lower IC₅₀ (higher potency) relative to comparator |
| Conditions | Human mGluR1 expressed in Chem-3 cells (target compound) and HEK293A cells (comparator); functional calcium flux assays |
Why This Matters
Procurement of the N,N-dimethyl analog is essential for maintaining mGluR1 antagonist potency in SAR campaigns, as substituting the primary amine building block would erode inhibitory activity by approximately 40-fold and compromise pharmacological relevance.
- [1] BindingDB. BDBM50364719 (CHEMBL1951658). Antagonist activity at human metabotropic glutamate receptor 1. IC₅₀: 6.30 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50058039 (CHEMBL3330827). Antagonist activity at mGluR1 expressed in Chem-3 cells. IC₅₀: 257 nM. Accessed 2025. View Source
- [3] BindingDB. BDBM50436500 (CHEMBL2397378). Negative allosteric modulation of human mGluR1 expressed in HEK293A cells. IC₅₀: 263 nM. Accessed 2025. View Source
